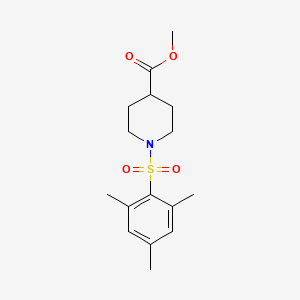![molecular formula C16H18N2O3S B5817257 N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamides. MS-275 has been extensively studied for its potential as a histone deacetylase inhibitor (HDACi), which has led to its use in scientific research applications.
Mécanisme D'action
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide inhibits HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histones. This leads to increased histone acetylation and altered gene expression, which can have therapeutic effects in cancer and other diseases.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have anticancer effects in vitro and in vivo, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide is its specificity for HDACs, which can reduce off-target effects. However, N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have limited efficacy in certain cancer types and can cause toxicity at high doses.
Orientations Futures
Future research on N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide could focus on identifying biomarkers for patient selection, developing combination therapies with other drugs, and exploring its potential as a treatment for other diseases beyond cancer. Additionally, further studies could investigate the mechanisms and effects of N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide on gene expression and epigenetic regulation.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide involves a multistep process that begins with the reaction of 4-aminobenzamide with methyl p-toluenesulfonate to form N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide. This intermediate is then reacted with dimethyl sulfate to produce the final product, N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential as a histone deacetylase inhibitor (HDACi). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDACs, N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide can increase histone acetylation and alter gene expression, which has potential therapeutic applications in cancer and other diseases.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17(2)16(19)13-9-11-14(12-10-13)18(3)22(20,21)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVJNCJAWCBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)







![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)


![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)